molecular formula C24H46O4 B12667225 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate

1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate

Cat. No.: B12667225
M. Wt: 398.6 g/mol
InChI Key: DLXCJQLJLWONNY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hexanedioic acid, di-C9-11-branched and linear alkyl esters is commercially produced through the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. The production process can be carried out using either batch or continuous methods. The individual steps in the process include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of over 99.5% .

Chemical Reactions Analysis

Hexanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:

    Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols in the presence of a catalyst.

    Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield hexanedioic acid and the corresponding alcohols.

    Oxidation and Reduction:

Common reagents used in these reactions include acids, bases, and catalysts such as sulfuric acid for esterification .

Scientific Research Applications

Hexanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:

Mechanism of Action

The mechanism of action of hexanedioic acid, di-C9-11-branched and linear alkyl esters involves its interaction with plastic materials to enhance their flexibility and durability. The compound achieves this by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material’s pliability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Hexanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:

The uniqueness of hexanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 branched and linear alkyl chains, which provide a balance of flexibility and durability in plastic products .

Properties

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate

InChI

InChI=1S/C24H46O4/c1-5-9-14-21(8-4)17-19-27-23(25)15-10-11-16-24(26)28-20-18-22(12-6-2)13-7-3/h21-22H,5-20H2,1-4H3/t21-/m1/s1

InChI Key

DLXCJQLJLWONNY-OAQYLSRUSA-N

Isomeric SMILES

CCCC[C@@H](CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC

Canonical SMILES

CCCCC(CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC

Origin of Product

United States

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